molecular formula C26H28N6O5S2 B2462266 N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 309968-19-2

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2462266
CAS No.: 309968-19-2
M. Wt: 568.67
InChI Key: ZPLOOLNERQNXKR-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H28N6O5S2 and its molecular weight is 568.67. The purity is usually 95%.
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Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and mechanisms of action based on recent studies.

Chemical Structure

This compound features several notable structural components:

  • A triazole ring which is often associated with significant biological activity.
  • A thiazole moiety that contributes to its antimicrobial properties.
  • A trimethoxybenzamide group , enhancing its interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

  • Gram-positive bacteria : The compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Fungal pathogens : It has shown broad-spectrum antifungal activity against drug-resistant Candida strains, outperforming traditional antifungals like fluconazole .

Anticancer Activity

Research indicates that the compound possesses notable anticancer properties:

  • In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung adenocarcinoma) cells. The compound significantly decreased cell viability in these models .

Case Study: Cytotoxicity Assays

A comparative analysis of various derivatives indicated that modifications in the phenyl and thiazole rings could enhance anticancer activity. For instance:

  • Compounds with electron-donating groups at specific positions on the phenyl ring showed improved cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Protein Binding : It interacts with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Synthesis and Evaluation

The synthesis of this compound involves multiple steps including the formation of the triazole and thiazole rings through specific chemical reactions .

Comparative Activity Table

CompoundActivity TypeIC50 (µg/mL)Target Organism
N-((...)Antibacterial1.98MRSA
N-(4-(...)Antifungal< 10Drug-resistant Candida
N-[4-(...)Anticancer31.9Caco-2 cells
N-(5-methyl...)Cytotoxic< 20A549 cells

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S2/c1-15-6-7-16(2)18(10-15)32-21(30-31-26(32)39-14-22(33)29-25-27-8-9-38-25)13-28-24(34)17-11-19(35-3)23(37-5)20(12-17)36-4/h6-12H,13-14H2,1-5H3,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOOLNERQNXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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